molecular formula C9H12FNO B12952933 (S)-1-(3-Fluorophenyl)-2-methoxyethanamine

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine

Cat. No.: B12952933
M. Wt: 169.20 g/mol
InChI Key: PGVFGZWCJFESMU-SECBINFHSA-N
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Description

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine is a chiral compound characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (S)-2-amino-1-methoxyethane.

    Reaction Conditions: The key steps involve reductive amination, where the aldehyde group of 3-fluorobenzaldehyde reacts with the amine group of (S)-2-amino-1-methoxyethane in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis.

    Automated Purification Systems: Employing automated purification systems to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, cellular metabolism, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluorophenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.

    (S)-1-(3-Chlorophenyl)-2-methoxyethanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    (S)-1-(3-Fluorophenyl)-2-hydroxyethanamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine is unique due to the presence of both the fluorine atom and the methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S)-1-(3-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H12FNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3/t9-/m1/s1

InChI Key

PGVFGZWCJFESMU-SECBINFHSA-N

Isomeric SMILES

COC[C@H](C1=CC(=CC=C1)F)N

Canonical SMILES

COCC(C1=CC(=CC=C1)F)N

Origin of Product

United States

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